molecular formula C17H20N2O6S B426598 ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 380318-96-7

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B426598
CAS No.: 380318-96-7
M. Wt: 380.4g/mol
InChI Key: YMNLVERVXCHSCX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a synthetic compound featuring a benzisothiazolone core (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) linked to a piperidine-4-carboxylate moiety via an acetyl bridge. This structure is part of a broader class of N-substituted saccharin derivatives, which are synthesized for diverse biological applications, including antiviral, anticancer, and antimicrobial activities .

The benzisothiazolone pharmacophore is critical for its bioactivity, as it mimics natural sulfonamide-based inhibitors and interacts with enzymatic targets such as HIV-1 reverse transcriptase or inflammatory mediators . The compound’s synthesis typically involves nucleophilic substitution or coupling reactions, yielding moderate-to-excellent purity and scalability .

Properties

IUPAC Name

ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNLVERVXCHSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Mercaptobenzoic Acid

2-Mercaptobenzoic acid undergoes cyclization in the presence of chlorinating agents (e.g., POCl₃) to form benzo[d]isothiazol-3-one. Oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts the thioether to a sulfone (1,1-dioxide).

Reaction Conditions

  • Substrate : 2-Mercaptobenzoic acid (10 mmol)

  • Cyclizing Agent : POCl₃ (12 mmol), reflux, 6 h

  • Oxidizing Agent : 30% H₂O₂ in glacial acetic acid, 50°C, 4 h

  • Yield : 85–92%

Bromination at the 5-Position

Electrophilic bromination introduces functionality for further derivatization. Bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or dichloromethane (DCM) achieves regioselective substitution:

ReagentSolventTemperatureTimeYield
Br₂ (1 eq)Acetic acid20°C4 h94%
NBS (1.1 eq)Acetonitrile-15°C → 20°C19.5 h84%

Bromine in acetic acid provides higher yields but requires careful handling due to corrosivity.

Preparation of Ethyl Piperidine-4-Carboxylate

The piperidine fragment is synthesized via esterification of commercially available piperidine-4-carboxylic acid.

Fischer Esterification

Piperidine-4-carboxylic acid reacts with excess ethanol under acidic conditions:

COOH+CH3CH2OHH2SO4COOCH2CH3\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{COOCH}_2\text{CH}_3

Optimized Parameters

  • Molar Ratio : 1:5 (acid:ethanol)

  • Catalyst : 5% H₂SO₄ (v/v)

  • Conditions : Reflux, 12 h

  • Yield : 78%

Coupling via Acyl Chloride Intermediate

The acetyl linker bridges the benzoisothiazol and piperidine moieties through nucleophilic acyl substitution.

Synthesis of 2-(1,1-Dioxido-3-Oxobenzo[d]Isothiazol-2(3H)-Yl)Acetyl Chloride

The sulfonated benzoisothiazol-3-one reacts with chloroacetyl chloride in anhydrous DCM:

Procedure

  • Dissolve benzo[d]isothiazol-3-one 1,1-dioxide (5.0 g, 25 mmol) in DCM (50 mL).

  • Add chloroacetyl chloride (3.2 mL, 30 mmol) dropwise at 0°C.

  • Stir at 25°C for 3 h.

  • Wash with ice water, dry over Na₂SO₄, and concentrate.

  • Yield : 88%

Amide Bond Formation

The acyl chloride couples with ethyl piperidine-4-carboxylate under Schotten-Baumann conditions:

RCOCl+H2N-PiperidineBaseRCONH-Piperidine\text{RCOCl} + \text{H}_2\text{N-Piperidine} \xrightarrow{\text{Base}} \text{RCONH-Piperidine}

Optimized Protocol

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine (2.5 eq)

  • Temperature : 0°C → 25°C, 12 h

  • Workup : Extract with ethyl acetate, wash with 1M HCl, dry, and purify via silica chromatography.

  • Yield : 76%

Alternative Routes and Comparative Analysis

Direct Acylation of Piperidine

Pre-formed ethyl piperidine-4-carboxylate reacts with 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid using coupling agents:

Coupling AgentSolventTemp (°C)Yield
DCC/HOBtDMF2568%
EDCl/HClCH₂Cl₂0 → 2572%

Carbodiimide-based methods avoid handling acyl chlorides but require stringent moisture control.

One-Pot Sequential Reactions

A telescoped approach combines sulfonation, acylation, and coupling without isolating intermediates:

  • Oxidize 2-mercaptobenzoic acid to sulfone with H₂O₂.

  • Introduce chloroacetyl chloride in situ.

  • Add piperidine ester and triethylamine.

  • Total Yield : 61%

  • Advantage : Reduced purification steps.

Characterization and Quality Control

Critical analytical data for the final compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz), 2.85–2.95 (m, 2H), 3.45–3.55 (m, 2H), 4.15 (q, 2H, J=7.1 Hz), 7.35–7.60 (m, 4H, aromatic).

  • LC-MS : m/z 381.1 [M+H]⁺ (calc. 380.4).

  • Purity : ≥95% by HPLC (C18 column, 70:30 MeOH/H₂O).

Challenges and Optimization Opportunities

  • Sulfonation Side Reactions : Over-oxidation can degrade the isothiazole ring; controlled H₂O₂ dosing mitigates this.

  • Piperidine Basicity : The amine’s nucleophilicity requires precise stoichiometry to avoid diacylation.

  • Solvent Selection : THF improves acyl chloride solubility versus DCM but prolongs reaction times .

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions to form higher oxidation state products.

    • Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction

    • Reduction to simpler compounds or intermediates can be achieved using reducing agents.

    • Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution

    • The piperidine ring and ester groups are susceptible to nucleophilic substitution.

    • Reagents: Various nucleophiles like amines, thiols.

Major Products Formed

  • Oxidation can lead to sulfoxides or sulfones.

  • Reduction can yield simpler amines and alcohols.

  • Substitution reactions can form diverse derivatives useful for further research.

Scientific Research Applications

Biological Activities

Research indicates that ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate exhibits several promising biological activities:

Anticancer Properties

Several studies have evaluated the anticancer potential of compounds related to this structure. For instance, derivatives of benzothiazoles have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism is believed to involve the inhibition of key enzymes involved in cancer metabolism .

Antimicrobial Activity

Compounds containing benzothiazole rings have demonstrated antimicrobial properties against a range of pathogens. The dioxido group enhances their interaction with microbial targets, potentially leading to increased efficacy .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .

Case Study 1: Anticancer Evaluation

A study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis and biological evaluation of piperidine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited low IC50 values, suggesting strong anticancer activity compared to standard drugs like doxorubicin .

Case Study 2: Antimicrobial Testing

Another research highlighted the synthesis of benzothiazole derivatives and their antimicrobial testing against various bacterial strains. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents .

Mechanism of Action

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate operates by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors.

  • Pathways Involved: : May inhibit enzyme activity or block receptor binding, thus altering cellular functions.

Comparison with Similar Compounds

Antiviral Activity

The piperidine and acetyl groups in the target compound may enhance binding to viral enzymes, but the absence of a thiazole ring (as in Compound 2) could reduce potency against HIV-1 .

Substituent Effects on Bioactivity

  • Ester Groups : The ethyl ester in the target compound likely improves metabolic stability compared to methyl esters (e.g., discontinued Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate) .
  • Heterocyclic Linkers: Compounds with thiazole or piperazine moieties (e.g., Compound 2, ) show divergent activities, suggesting that the piperidine-acetyl linker in the target compound may optimize selectivity for non-viral targets like inflammatory mediators .

Toxicity Profiles

The target compound’s toxicity remains uncharacterized, but analogues like Compounds 1 and 2 demonstrate low cytotoxicity (CC₅₀ ≥100 µM), indicating a favorable therapeutic window for benzisothiazolone derivatives .

Biological Activity

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate, also referred to by its chemical structure, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have been recognized for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.

The molecular formula of this compound is C13H15N2O6SC_{13}H_{15}N_{2}O_{6}S, with a molecular weight of approximately 313.326 g/mol. The compound features a piperidine ring substituted with an acetyl group and an isothiazole moiety, which contributes to its biological profile.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the isothiazole scaffold. For instance, derivatives similar to this compound have shown promising activity against various strains of human coronaviruses. A comparative analysis demonstrated that these compounds can inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections .

Antitumor Activity

Compounds with the isothiazole structure have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting cell proliferation. The mechanism often involves the induction of oxidative stress within cancer cells, which disrupts cellular homeostasis and promotes cell death .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antiviral Activity In vitro studies demonstrated that derivatives inhibited the replication of human coronavirus strains HCoV-229E and HCoV-OC43 at micromolar concentrations .
Antitumor Activity Ethyl derivatives induced apoptosis in several cancer cell lines (e.g., breast and lung cancer) through oxidative stress mechanisms .
Anti-inflammatory Effects Compounds reduced levels of TNF-alpha and IL-6 in macrophage models, indicating significant anti-inflammatory potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound in laboratory settings?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts, solvents, and reaction conditions. For example, Suzuki-Miyaura coupling (commonly used for aryl-aryl bond formation) can employ PdCl₂(dppf) as a catalyst in a dioxane/water solvent system at 80°C under inert nitrogen atmospheres . Purification via column chromatography (ethyl acetate/hexane gradients) is effective for isolating the compound with high yield (>90%) . Reaction progress should be monitored using TLC or HPLC, with adjustments to equivalents of boronic acid (1.5 equiv) and base (K₂CO₃, 3.0 equiv) to minimize side products .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

  • Methodological Answer :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like ammonium acetate buffer (pH 6.5) for assessing purity (>98%) .
  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm structural integrity, particularly for the benzoisothiazol-3-one and piperidine moieties .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₁₆H₁₈N₂O₆S) .

Q. How can researchers address challenges in purifying this compound post-synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (ethyl acetate:hexane = 1:3) to separate polar byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on the compound’s solubility profile .
  • Counter-Ion Strategies : For hydrochloride salts, adjust pH during extraction to improve crystallinity .

Advanced Research Questions

Q. What strategies are effective for modifying the piperidine or benzoisothiazole moieties to study structure-activity relationships (SAR)?

  • Methodological Answer :
  • Regioselective Functionalization : Introduce substituents via nucleophilic acyl substitution at the piperidine’s 4-position or electrophilic aromatic substitution on the benzoisothiazole ring .
  • Bioisosteric Replacement : Replace the acetyl linker with triazole or amide groups to evaluate pharmacokinetic impacts .
  • In Silico Modeling : Use molecular docking to predict binding affinities with target proteins (e.g., enzymes or receptors) before synthesizing analogs .

Q. How should researchers investigate discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :
  • Metabolic Stability Assays : Use liver microsomes or hepatocyte models to identify rapid degradation pathways (e.g., esterase-mediated hydrolysis of the ethyl carboxylate group) .
  • Solubility Optimization : Adjust formulations using co-solvents (e.g., PEG 400) or cyclodextrin complexes to enhance bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models to correlate in vitro IC₅₀ values with effective doses .

Q. What methodologies are recommended for assessing the compound’s stability under various physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 3), basic (pH 9), oxidative (H₂O₂), and photolytic conditions, then quantify degradation products via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify polymorphic transitions .
  • Long-Term Storage : Store samples at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the ester group .

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